Dansyl-DL-norleucine cyclohexylammonium salt

Vue d'ensemble

Description

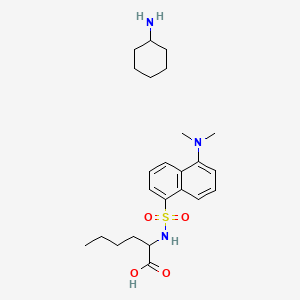

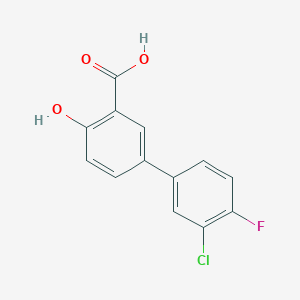

Dansyl-DL-norleucine cyclohexylammonium salt is a chemical compound with the empirical formula C18H24N2O4S · C6H13N . It has a molecular weight of 463.63 . The compound is solid in form and is stored at a temperature of -20°C .

Molecular Structure Analysis

The SMILES string for this compound isNC1CCCCC1.CCCCC(NS(=O)(=O)c2cccc3c(cccc23)N(C)C)C(O)=O . This provides a text representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a white powder with a faint yellow cast . It forms a slightly hazy yellow-green solution when 200 mg is added to 4.0 ml of methanol . Its purity, as determined by thin layer chromatography, is greater than 99% .Applications De Recherche Scientifique

Chromatographic Behavior

Dansyl leucine enantiomers, closely related to Dansyl-DL-norleucine cyclohexylammonium salt, exhibit unique chromatographic behaviors. Skrdla et al. (2003) studied the separation of these enantiomers on a beta-cyclodextrin stationary phase. The research highlighted the complex association between the amino acid and its cyclohexylammonium counter ion, leading to unusual chromatographic results. This study provided insights into the thermodynamics of enantioselective separation and the potential of mobile phase additives to modulate chromatographic properties (Skrdla, Robertson, Antonucci, & Lindemann, 2003).

Chiral Recognition in Molecular Micelles

Dansyl amino acids, including Dansyl-Norleucine, were investigated for chiral separation mechanisms in molecular micelles. Garcia Mauro et al. (2021) used molecular dynamics simulations to study their binding to poly-sodium N-undecanoyl-(L)-Leucylvalinate. The research revealed that the L-enantiomers of these amino acids, including Dansyl-Norleucine, showed stronger binding to the micelle than the D-enantiomers. This study contributes to understanding the molecular interactions driving chiral recognition in such systems (Garcia Mauro et al., 2021).

Fluorescent Sensor and Logic Operations

Dansyl-based compounds, including those structurally similar to Dansyl-DL-norleucine, have been used as fluorescent sensors. Luxami et al. (2014) developed a dansyl-antipyrine dyad that acted as a sensor for Cu2+ and F− ions. This dyad demonstrated a sequential XNOR logic operation, indicating the potential of dansyl derivatives in molecular electronics and sensor technologies (Luxami, Gupta, & Paul, 2014).

Dansylation Reaction Studies

The reaction between dansyl chloride and amino acids, including Dansyl-DL-norleucine, has been extensively studied. Gros and Labouesse (2005) investigated the reaction rates and conditions for optimal dansylation. Their research offers valuable information for analytical applications where dansylation is used for detection and quantification of amino acids (Gros & Labouesse, 2005).

Enhancement of Mass Spectral Sensitivity

Dansyl chloride, a key component in Dansyl-DL-norleucine, has been utilized to enhance mass spectral sensitivity. Tang and Guengerich (2010) developed a method for dansylating unactivated alcohols, improving their detection in liquid chromatography-mass spectrometry. This technique is pivotal for analyzing complex biological samples and has broad applications in bioanalytical chemistry (Tang & Guengerich, 2010).

Mécanisme D'action

Target of Action

Similar compounds, such as dansyl-l-alanine, are known to be used as fluorescent markers or probes . They can be incorporated into proteins by newly developing techniques that expand the genetic code .

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets by binding to them and acting as a fluorescent marker .

Biochemical Pathways

Similar compounds are known to be incorporated into proteins, suggesting that they may play a role in protein synthesis or modification .

Result of Action

Similar compounds are known to act as fluorescent markers, suggesting that they may be used to visualize or track certain biological processes .

Action Environment

It is known that the compound is a solid and is typically stored at temperatures below −20°c , suggesting that temperature and other environmental conditions could potentially impact its stability and efficacy.

Propriétés

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S.C6H13N/c1-4-5-10-15(18(21)22)19-25(23,24)17-12-7-8-13-14(17)9-6-11-16(13)20(2)3;7-6-4-2-1-3-5-6/h6-9,11-12,15,19H,4-5,10H2,1-3H3,(H,21,22);6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZSGEVGMAPVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004827 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]norleucine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84540-65-8 | |

| Record name | Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]norleucine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]norleucine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-norleucine, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)

![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)

![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)